5-Methylhexa-3,5-dien-2-one
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Overview
Description
5-Methylhexa-3,5-dien-2-one is a chemical compound with the molecular formula C7H10O. It is a conjugated diene with a ketone functional group, making it an interesting subject for various chemical reactions and applications. This compound is known for its unique structure, which includes a methyl group attached to a hexadienone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylhexa-3,5-dien-2-one can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene. Another method includes the dehydrohalogenation of halogenated precursors under basic conditions to form the conjugated diene structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include catalytic hydrogenation or dehydrogenation steps, followed by purification through distillation or crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
5-Methylhexa-3,5-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the double bonds, leading to the formation of halogenated or alkylated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Epoxides, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
5-Methylhexa-3,5-dien-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 5-Methylhexa-3,5-dien-2-one involves its interaction with various molecular targets and pathways. The compound’s conjugated diene structure allows it to participate in pericyclic reactions, such as Diels-Alder reactions, which are important in organic synthesis. Additionally, its ketone group can undergo nucleophilic addition reactions, making it a versatile intermediate in chemical processes .
Comparison with Similar Compounds
Similar Compounds
Hexa-3,5-dien-2-one: Similar structure but lacks the methyl group.
Cyclohex-2-enone: Contains a conjugated diene and a ketone group but has a cyclic structure.
1,3-Butadiene: A simpler conjugated diene without the ketone group
Uniqueness
5-Methylhexa-3,5-dien-2-one is unique due to its specific combination of a conjugated diene and a ketone functional group, along with a methyl substituent. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .
Properties
Molecular Formula |
C7H10O |
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Molecular Weight |
110.15 g/mol |
IUPAC Name |
(3E)-5-methylhexa-3,5-dien-2-one |
InChI |
InChI=1S/C7H10O/c1-6(2)4-5-7(3)8/h4-5H,1H2,2-3H3/b5-4+ |
InChI Key |
XUUGSSQXYWMELT-SNAWJCMRSA-N |
Isomeric SMILES |
CC(=C)/C=C/C(=O)C |
Canonical SMILES |
CC(=C)C=CC(=O)C |
Origin of Product |
United States |
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